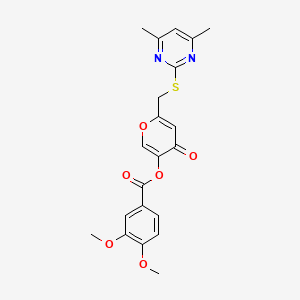

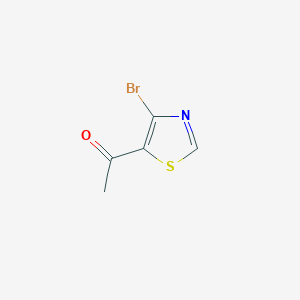

![molecular formula C18H15N7OS2 B2749573 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 886926-68-7](/img/structure/B2749573.png)

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazole and triazole, both of which are heterocyclic compounds . Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds that contain three nitrogen atoms . Both thiazoles and triazoles have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a triazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The triazole ring also contributes to the compound’s biological activity .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties. The compound’s structure suggests potential efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases. This application is particularly relevant in the development of treatments for conditions such as Alzheimer’s disease, where oxidative stress plays a significant role .

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This compound could be developed into a drug that manages pain and inflammation with potentially fewer side effects than current medications .

Antimicrobial and Antifungal Activities

The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research into this compound could lead to the development of new medications to treat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Antiviral and Anti-HIV Activities

Thiazole derivatives have been explored for their antiviral properties, including potential activity against HIV. This compound could contribute to the ongoing search for effective antiretroviral drugs with improved efficacy and reduced side effects .

Anticancer and Cytotoxic Activities

Some thiazole derivatives have demonstrated potent effects on various human tumor cell lines. Investigating this compound’s cytotoxicity could lead to the discovery of new anticancer agents, offering hope for more effective cancer therapies .

Neuroprotective Properties

The neuroprotective potential of thiazole compounds is another area of interest. This compound could be studied for its ability to protect neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases .

Antidiabetic Activity

Thiazole derivatives have shown promise in the management of diabetes. This compound’s application in antidiabetic drug development could provide an alternative to current treatments, possibly with better patient outcomes .

Hepatoprotective Effects

The hepatoprotective activity of thiazole compounds is noteworthy. This compound could be used in creating treatments that protect the liver from various forms of damage, such as those caused by toxins or diseases .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the regulation of dopamine release and synaptic plasticity in the nervous system . In pathological conditions, α-syn can form amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with α-syn and has been shown to inhibit its aggregation . This interaction prevents the formation of amyloid fibrils, a key factor in the development of neurodegenerative diseases like Parkinson’s disease .

Biochemical Pathways

The compound’s interaction with α-syn affects the biochemical pathway of protein aggregation and amyloid fibril formation . By inhibiting α-syn aggregation, the compound can prevent the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, which are common in Parkinson’s disease .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, leading to a decrease in neurotoxicity and neurodegeneration . This can potentially alleviate symptoms in diseases characterized by α-syn aggregation, such as Parkinson’s disease .

properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7OS2/c19-25-16(13-6-8-20-9-7-13)23-24-18(25)28-11-15(26)22-17-21-14(10-27-17)12-4-2-1-3-5-12/h1-10H,11,19H2,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCRHOFIKKDMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

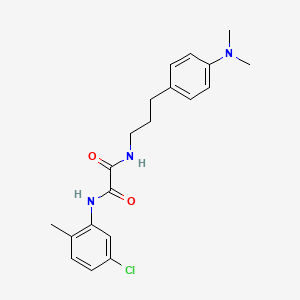

![Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2749491.png)

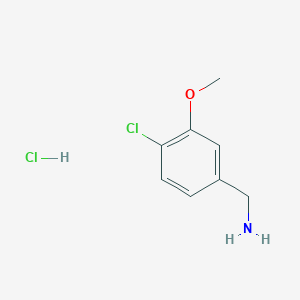

![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)

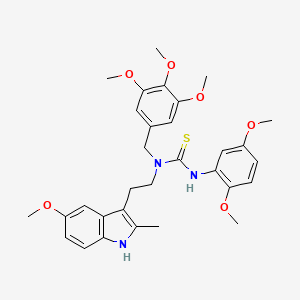

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2749494.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2749503.png)

![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)

![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)

![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)